

Physicochemical Properties of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate: An In-depth Technical Guide

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Compound of Interest

Compound Name: (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **(1R,2R)-ethyl 2-aminocyclopentanecarboxylate**, a chiral molecule of interest in pharmaceutical research and development. This document collates available data, presents detailed experimental protocols for property determination, and includes visualizations to illustrate key concepts and workflows.

Chemical Identity and Structure

(1R,2R)-ethyl 2-aminocyclopentanecarboxylate is a chiral amino acid ester. The "(1R,2R)" designation specifies the stereochemistry at the two chiral centers on the cyclopentane ring, indicating a trans configuration.

Molecular Structure:

Table 1: Compound Identification

Identifier	Value
IUPAC Name	ethyl (1R,2R)-2-aminocyclopentanecarboxylate
Molecular Formula	C ₈ H ₁₅ NO ₂
Molecular Weight	157.21 g/mol
CAS Number (HCl salt)	2305202-68-8 [1] [2]

Physicochemical Properties

Quantitative data for the specific (1R,2R) isomer is not extensively available in the public domain. The following tables summarize predicted values and experimental data for closely related stereoisomers and the racemic hydrochloride salt.

Table 2: Physical and Chemical Properties

Property	Value	Source/Comment
Melting Point	97-100 °C	For the cis-hydrochloride salt. [3]
Boiling Point	213.4 ± 33.0 °C	Predicted for the (1S,2R) isomer. [4]
Density	1.045 ± 0.06 g/cm ³	Predicted for the (1S,2R) isomer.
pKa	10.10 ± 0.40	Predicted for the (1S,2R) isomer.
Appearance	White solid	For the hydrochloride salt. [3]
Solubility	Soluble in water	For the hydrochloride salt. [3]
Stability	Stable under normal laboratory conditions; sensitive to moisture and heat.	For the hydrochloride salt. [3]

Table 3: Spectroscopic Data (Reference Data for Related Isomers)

Spectrum	Chemical Shift (δ) / m/z	Source/Comment
^1H NMR (400 MHz, D_2O)	3.88 (q, $J = 7.4$ Hz, 1H; CHNH_2), 2.90–2.97 (m, 1H; CHCO_2H), 2.13–2.23 (m, 2H; CH_2), 1.66–1.91 (m, 4H; CH_2CH_2)	For (1S,2S)-2-aminocyclopentanecarboxylic acid.[5]
^{13}C NMR (100 MHz, D_2O)	177.1, 53.9, 48.2, 30.4, 28.6, 22.7	For (1S,2S)-2-aminocyclopentanecarboxylic acid.[5]
HRMS (ESI)	$[\text{M}+\text{H}]^+$ calcd for $\text{C}_6\text{H}_{12}\text{NO}_2$: 130.0868; found: 130.0865	For 2-aminocyclopentanecarboxylic acid.[5]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of **(1R,2R)-ethyl 2-aminocyclopentanecarboxylate**.

Determination of Melting Point

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

Procedure:

- Ensure the sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.

- Pack the capillary tube by tapping the open end into the sample powder. The sample height should be approximately 2-3 mm.
- Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.
- Place the capillary tube in the heating block of the melting point apparatus.
- Set the heating rate to a rapid setting initially to determine an approximate melting range.
- Allow the apparatus to cool.
- Using a fresh sample, repeat the measurement with a slow heating rate (1-2 °C per minute) starting from a temperature approximately 20 °C below the approximate melting point.
- Record the temperature at which the first liquid droplet appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is $T_1 - T_2$.

Determination of pKa by Titration

Apparatus:

- pH meter with a glass electrode
- Burette (50 mL)
- Beaker (100 mL)
- Magnetic stirrer and stir bar
- Standardized 0.1 M HCl solution
- Standardized 0.1 M NaOH solution
- Distilled water

Procedure:

- Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

- Accurately weigh a known amount of **(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride** and dissolve it in a known volume of distilled water in a beaker to create a solution of known concentration (e.g., 0.1 M).
- Place the beaker on a magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.
- Record the initial pH of the solution.
- Fill the burette with standardized 0.1 M NaOH solution.
- Add the NaOH solution in small increments (e.g., 0.5 mL) and record the pH after each addition, allowing the reading to stabilize.
- Continue the titration until the pH shows a significant increase and then levels off (typically around pH 11-12).
- Plot a titration curve of pH versus the volume of NaOH added.
- The pKa of the amino group corresponds to the pH at the half-equivalence point. This is the point on the curve where half of the amino groups have been deprotonated.

Determination of Optical Rotation

Apparatus:

- Polarimeter
- Sodium D-line lamp (589 nm)
- Polarimeter cell (e.g., 1 dm)
- Volumetric flask
- Analytical balance
- Suitable solvent (e.g., methanol, ethanol)

Procedure:

- Accurately weigh a known mass of the sample (e.g., 100 mg).
- Dissolve the sample in a suitable solvent in a volumetric flask to a known volume (e.g., 10 mL).
- Rinse the polarimeter cell with the solvent and then with the sample solution.
- Fill the cell with the sample solution, ensuring no air bubbles are present.
- Place the cell in the polarimeter and measure the observed rotation (α).
- Calculate the specific rotation $[\alpha]$ using the following formula: $[\alpha] = \alpha / (c \times l)$ where:
 - α is the observed rotation in degrees.
 - c is the concentration of the solution in g/mL.
 - l is the path length of the cell in decimeters (dm).

Chiral HPLC for Enantiomeric Purity

Apparatus:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralcel® or Chiralpak®)
- HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
- Mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds)

Procedure:

- Column Selection and Mobile Phase Screening: Select a suitable chiral column based on the structure of the analyte. Screen different mobile phase compositions (e.g., varying ratios of n-hexane/isopropanol) to achieve separation of the enantiomers.

- Sample Preparation: Prepare a solution of the racemic mixture and a solution of the (1R,2R) enantiomer in the mobile phase at a known concentration.
- Chromatographic Conditions:
 - Flow rate: Typically 1.0 mL/min.
 - Detection: UV detection at a wavelength where the compound absorbs.
 - Injection volume: Typically 10-20 μ L.
- Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the sample of the (1R,2R) enantiomer to confirm its retention time and to determine its enantiomeric purity by calculating the peak area percentages.

Mass Spectrometry

Apparatus:

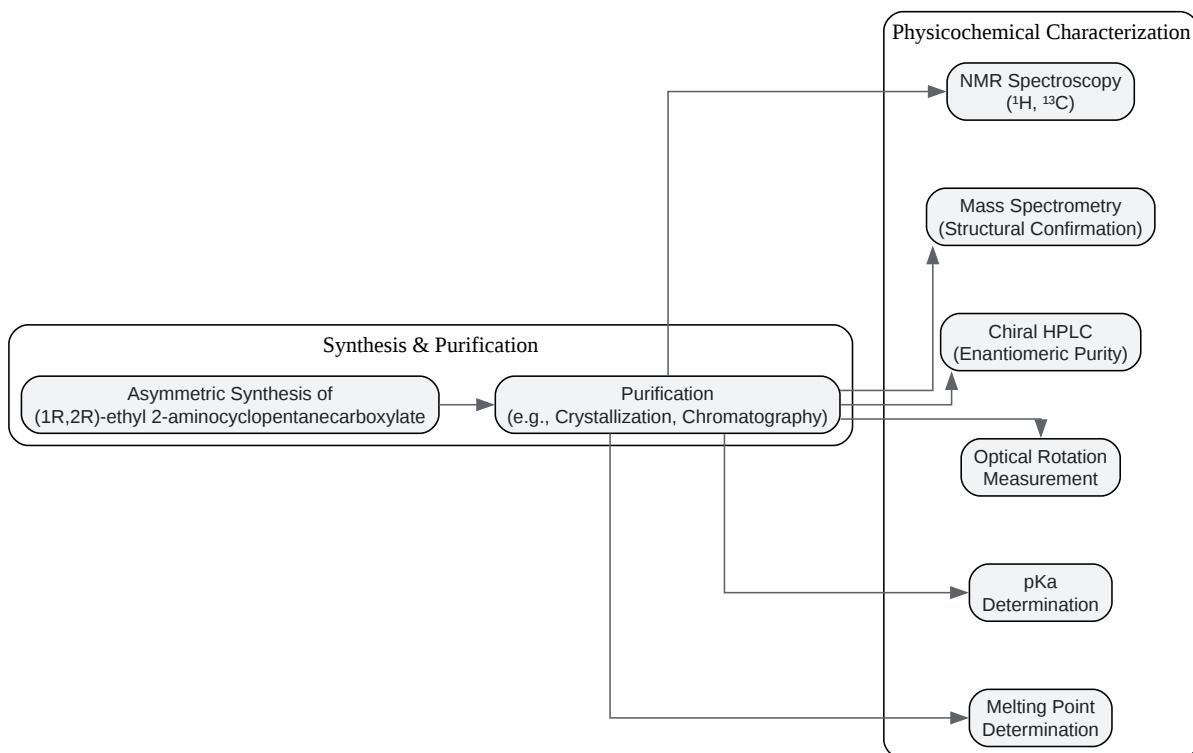
- Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
- Syringe pump or LC system for sample introduction

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).
- Ionization: Introduce the sample into the ESI source. The analyte will be ionized, typically forming the protonated molecule $[M+H]^+$ in positive ion mode.
- Mass Analysis: The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).
- Fragmentation Analysis (MS/MS): To obtain structural information, the $[M+H]^+$ ion can be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. Common fragmentation pathways for amino acid esters include the loss of the alkoxy group from the ester and cleavage of the cyclopentane ring.

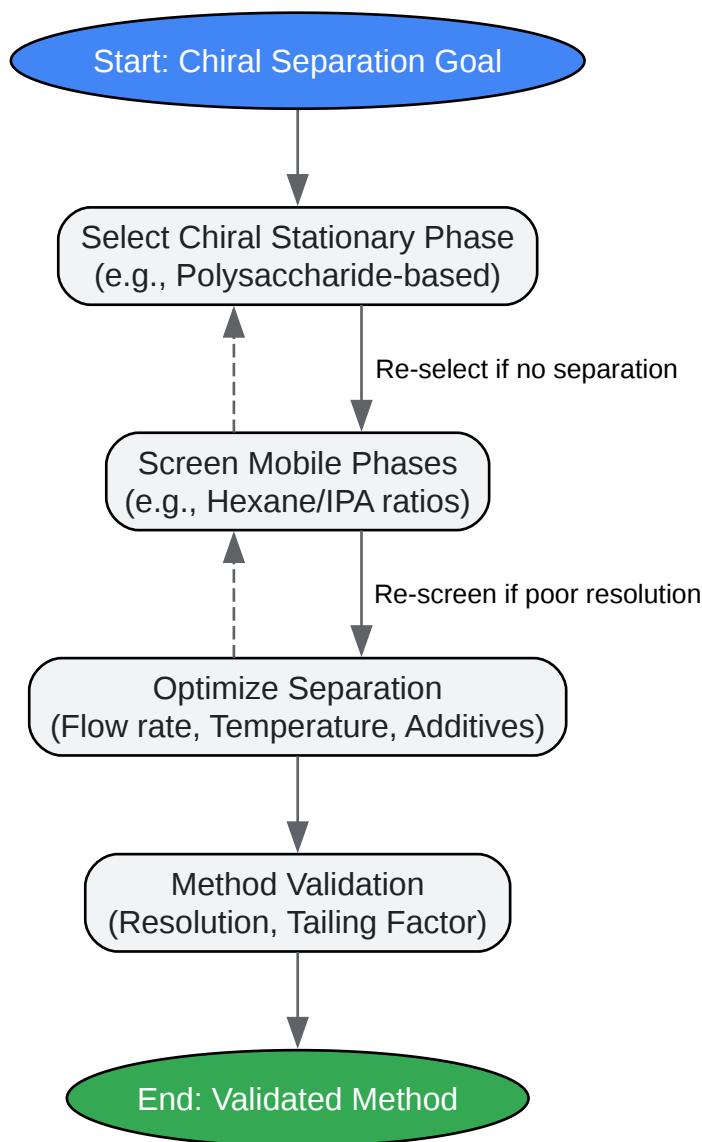
Mandatory Visualizations

The following diagrams illustrate key experimental workflows relevant to the characterization of **(1R,2R)-ethyl 2-aminocyclopentanecarboxylate**.



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Caption: Workflow for Synthesis and Physicochemical Characterization.

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Caption: Logical Flow for Chiral HPLC Method Development.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **(1R,2R)-ethyl 2-aminocyclopentanecarboxylate**. While specific experimental data for this isomer is limited, the provided information on related compounds and detailed experimental protocols offers a robust framework for researchers and drug development professionals to characterize this molecule. The successful application of these methodologies will enable a

more complete understanding of its properties and facilitate its potential use in pharmaceutical applications.

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